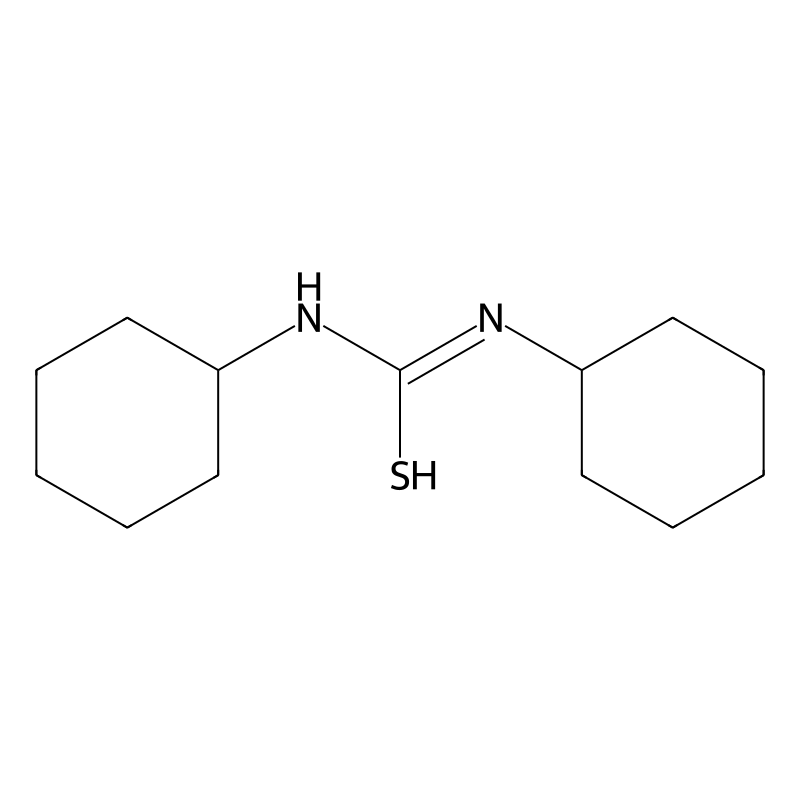

1,3-Dicyclohexylthiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Crystallization and Material Science Applications:

N,N'-Dicyclohexylthiourea (DCT) is a valuable tool in crystal engineering and material science due to its ability to act as a hydrogen bond donor and acceptor. This property allows it to form strong interactions with various organic and inorganic molecules, influencing their crystal packing and promoting the formation of well-defined crystals. DCT has been successfully used as a crystallization modifier in various systems, including pharmaceuticals, organic semiconductors, and coordination complexes [, ].

Catalysis:

DCT exhibits interesting catalytic properties in various organic reactions. Its ability to activate carbonyl groups makes it a suitable catalyst for the aldol condensation and Knoevenagel condensation reactions, which are fundamental tools for carbon-carbon bond formation in organic synthesis [, ]. Additionally, DCT has been explored as a catalyst for other reactions, including ring-opening polymerization and esterification [, ].

Supramolecular Chemistry:

DCT plays a role in the field of supramolecular chemistry, which deals with the assembly of molecules into larger structures through non-covalent interactions. Due to its hydrogen bonding capabilities, DCT can participate in the formation of supramolecular assemblies with various guest molecules, leading to the creation of novel materials with specific properties [].

Other Research Applications:

Beyond the areas mentioned above, DCT has been investigated for its potential applications in various other scientific research fields, including:

1,3-Dicyclohexylthiourea is a chemical compound with the molecular formula and a molecular weight of approximately 240.41 g/mol. It is classified as an amide due to the presence of a thiourea functional group. The compound is typically encountered as a solid at room temperature and is characterized by its low solubility in water and sensitivity to prolonged exposure to air .

The structure of 1,3-Dicyclohexylthiourea features two cyclohexyl groups attached to the nitrogen atoms of the thiourea moiety, which contributes to its unique properties and reactivity. This compound has garnered attention for its applications in various fields, including material science and chemistry.

The synthesis of 1,3-Dicyclohexylthiourea can be accomplished through several methods:

- Reaction of Thiourea with Cyclohexylamine: This method involves the reaction of thiourea with cyclohexylamine under controlled conditions, typically in a solvent such as ethanol or water.

- Use of Metal Complexes: Another approach includes synthesizing metal complexes with 1,3-Dicyclohexylthiourea as a ligand, which can provide insights into its coordination chemistry .

- Direct Thiolation: A more direct method involves thiolation reactions where cyclohexyl groups are introduced onto a thiourea scaffold.

Each method may vary in yield and purity based on reaction conditions such as temperature and time.

1,3-Dicyclohexylthiourea finds applications across various domains:

- Corrosion Inhibition: It is utilized as a corrosion inhibitor for metals exposed to acidic environments.

- Coordination Chemistry: The compound acts as a ligand in the formation of metal complexes.

- Material Science: Its unique properties make it suitable for use in polymer formulations and other material applications.

Interaction studies involving 1,3-Dicyclohexylthiourea have primarily focused on its reactivity with metal ions and other organic compounds. These studies reveal its potential to form stable complexes with various transition metals, which can influence catalytic activity and material properties. Additionally, investigations into its interactions with biological systems are necessary to elucidate any therapeutic potential or toxicity.

Several compounds share structural similarities with 1,3-Dicyclohexylthiourea. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N'-Dicyclohexylthiourea | C13H24N2S | Two cyclohexyl groups; used in corrosion inhibition |

| N,N'-Diethylthiourea | C6H14N2S | Ethyl groups instead of cyclohexyl; lower steric hindrance |

| N,N'-Dimethylthiourea | C4H10N2S | Smaller alkyl groups; different physical properties |

| Benzoylthiourea | C9H10N2OS | Contains a benzoyl group; used in organic synthesis |

The uniqueness of 1,3-Dicyclohexylthiourea lies in its dual cyclohexyl substituents which enhance steric hindrance and potentially influence its reactivity compared to other thioureas.

The synthesis of 1,3-dicyclohexylthiourea can be accomplished through various methodologies, each with distinct advantages and limitations. This section examines the primary synthetic routes, reaction mechanisms, and optimization strategies that have been developed for its production.

Nucleophilic Substitution Reactions with Cyclohexylamines

Nucleophilic substitution reactions involving cyclohexylamine represent the most widely employed industrial method for synthesizing 1,3-dicyclohexylthiourea. These approaches can be categorized into several principal pathways:

Reaction of Thiourea with Cyclohexylamine

This direct approach involves the reaction of thiourea with cyclohexylamine under controlled conditions. The reaction typically proceeds in protic solvents such as ethanol or water, with temperature control being crucial for optimizing yield and purity. In a representative procedure, thiourea and cyclohexylamine (in a 1:2 molar ratio) are mixed and heated under reflux conditions:

H2NC(=S)NH2 + 2 C6H11NH2 → (C6H11NH)2C=S + 2 NH3Experimental data demonstrates that using 12 mmol of thiourea with 20 mmol of cyclohexylamine in the presence of 0.12 mmol of PEG-400 as a catalyst in 18 mL of water under reflux conditions for 24 hours yields 1,3-dicyclohexylthiourea with 86% efficiency and a melting point of 178-181°C.

Reaction of Cyclohexylamine with Carbon Disulfide

Another significant industrial method involves the reaction of cyclohexylamine with carbon disulfide in the presence of catalysts:

2 C6H11NH2 + CS2 → (C6H11NH)2C=S + H2SThis reaction has been catalyzed using various systems:

- Triethanolamine-catalyzed reactions between cyclohexylamine and carbon disulfide

- Zinc oxide and aluminum trioxide synergistic catalysis systems

- Alkali or acid-catalyzed transformations

While effective, this approach presents significant safety challenges due to the low boiling point and flammability of carbon disulfide, as well as the production of toxic hydrogen sulfide gas as a byproduct.

Reaction of Cyclohexylamine with Isothiocyanates

An alternative approach involves the reaction of cyclohexylamine with potassium isothiocyanate, which proceeds through nucleophilic addition:

2 C6H11NH2 + KSCN → (C6H11NH)2C=S + KOHThis method avoids the safety hazards associated with carbon disulfide but may require additional purification steps.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances in transition metal catalysis have opened new synthetic routes to thiourea derivatives, including approaches that can be adapted for the synthesis or modification of 1,3-dicyclohexylthiourea.

Suzuki-Miyaura Coupling via Thiourea Desulfurization

Palladium-catalyzed Suzuki-Miyaura coupling reactions utilizing in situ-generated Pd-carbene complexes via desulfurization of thioureas represent an innovative approach to carbon-carbon bond formation. This methodology can be adapted for the functionalization of 1,3-dicyclohexylthiourea:

(C6H11NH)2C=S + Pd(0) → [Pd(NHC6H11)2] + S[Pd(NHC6H11)2] + ArB(OH)2 → Ar-C(NHC6H11)2 + Pd(0) + B(OH)3The reaction proceeds through the formation of a palladium-diaminocarbene complex, which has been isolated and characterized by single crystal X-ray diffraction, confirming its role as a key intermediate in both catalytic and stoichiometric reactions.

Hiyama Coupling for Selective C-N Bond Cleavage

Another significant approach involves palladium-catalyzed Hiyama coupling of thioureas via selective C-N bond cleavage. This methodology employs active thioureas as coupling partners with arylsilanes to generate amides under mild conditions:

(C6H11NH)2C=S + R3SiAr + CuF2/Pd → C6H11NHC(=O)Ar + C6H11NH2 + R3SiF + SA key feature of this approach is the utilization of CuF2 as both an oxidant and activator, facilitating the coupling reaction without requiring additional base.

Solvent-Free Mechanochemical Synthesis Strategies

Mechanochemical synthesis represents an environmentally friendly approach to the preparation of thioureas, offering advantages in terms of efficiency, waste reduction, and process simplification.

Ball Milling Techniques

Solid-state mechanochemical ball milling has emerged as an effective method for synthesizing thioureas without bulk solvents. This approach involves:

- Placing solid reactants (e.g., cyclohexylamine and thiourea precursors) in a ball mill

- Applying mechanical energy through high-energy ball impacts

- Initiating reactions through localized heating and pressure at contact points

The mechanochemical approach enables quantitative synthesis of thioureas without solvent waste and has been established as a means to develop "click-type" chemistry for these compounds.

Small Molecule Desymmetrization

An innovative application of mechanochemical synthesis is the concept of small molecule desymmetrization, which allows for the selective functionalization of symmetric precursors to generate asymmetric thioureas. This approach has potential applications in creating modified versions of 1,3-dicyclohexylthiourea with enhanced properties for specific applications.

Continuous Flow Reactor Optimization for Scalable Production

Continuous flow synthesis represents a significant advancement for the scalable production of thioureas, offering advantages in terms of process control, safety, and efficiency.

Multicomponent Reactions with Aqueous Polysulfide

A notable approach involves continuous-flow synthesis of thioureas in a multicomponent reaction starting from isocyanides, amidines, or amines and sulfur. The key innovation in this methodology is the use of aqueous polysulfide solutions, which enable:

- Application of sulfur under homogeneous conditions

- Reaction under mild conditions

- Simplified product isolation by filtration after removal of co-solvent

- Retention of sulfur in the mother liquid for potential recycling

This methodology has been demonstrated to produce a wide range of thioureas, confirming its utility for the continuous synthesis of compounds including 1,3-dicyclohexylthiourea.

Process Intensification Parameters

Continuous flow synthesis of 1,3-dicyclohexylthiourea can be optimized through careful control of several parameters:

| Parameter | Typical Range | Effect on Synthesis |

|---|---|---|

| Flow Rate | 0.5-5 mL/min | Controls residence time and conversion |

| Temperature | 25-80°C | Affects reaction kinetics and selectivity |

| Pressure | 1-10 bar | Enables superheating of solvents |

| Concentration | 0.1-1.0 M | Impacts reaction rate and product crystallization |

| Mixing Efficiency | Varies by reactor design | Critical for multicomponent reactions |

Enantioselective Michael Addition Reactions

The application of 1,3-dicyclohexylthiourea in enantioselective Michael addition reactions has demonstrated remarkable success across diverse substrate combinations [1] [3] [7]. These reactions proceed through a bifunctional activation mechanism where the thiourea moiety coordinates to the electrophilic nitroalkene while simultaneously activating the nucleophilic carbon center [3] [35].

Research by Tsogoeva and colleagues established the fundamental principles governing thiourea-catalyzed Michael additions, showing that 1,3-dicyclohexylthiourea derivatives can achieve exceptional enantioselectivities of 90-97% with yields ranging from 77-97% [1] [3]. The optimal reaction conditions typically involve catalyst loadings of 5-10 mol% in toluene/chloroform solvent systems at room temperature, with reaction times extending from 24-96 hours [1] [3].

Computational studies using density functional theory calculations have elucidated the reaction mechanism, revealing that the catalyst forms stable complexes with both the nucleophile and electrophile through hydrogen bonding interactions [3]. The formation of these pre-association complexes occurs with exothermic energies of -6.5 to -16.6 kcal/mol, depending on the computational method employed [3].

Table 1: Enantioselective Michael Addition Reactions with 1,3-Dicyclohexylthiourea

| Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reaction Time |

|---|---|---|---|---|---|---|

| Diethyl malonate + trans-β-nitrostyrene | 5-10 | Toluene/CHCl₃ | Room temperature | 77-97 | 90-97 | 24-96 h |

| Malononitrile + trans-β-nitroolefins | 10 | Various organic solvents | Room temperature | 96 | 83 | 24-48 h |

| Cyclohexanone + β-nitrostyrene | 10 | Organic solvent | Room temperature | 85-95 | 96 | 24-72 h |

| Dimethyl malonate + β-nitrostyrene | 10 | Organic solvent | Room temperature | 78-92 | 85-95 | 24-48 h |

| Isobutyraldehyde + maleimide | 0.01 | Water | Room temperature | ≥97 | 99 | 12-24 h |

The development of water-compatible thiourea catalysts has opened new avenues for sustainable Michael addition reactions [7] [49]. Studies have shown that when water is employed as the reaction medium, the catalyst loading can be reduced to as low as 0.01 mol% while maintaining exceptional enantioselectivity of 99% and yields exceeding 97% [7]. This remarkable efficiency is attributed to the stabilization of transition states through hydrophobic effects and enhanced hydrogen bonding interactions with water molecules [7] [49].

Mechanistic investigations using nuclear magnetic resonance spectroscopy and mass spectrometry have confirmed that the thiourea catalyst functions through a dual activation mode [3] [35]. The thiourea hydrogen atoms form critical hydrogen bonds with the nitro group of the electrophile, while the tertiary amine moiety activates the nucleophile through deprotonation and coordination [3] [35].

Friedel-Crafts Alkylation Catalysis

1,3-Dicyclohexylthiourea and its derivatives have demonstrated exceptional performance in asymmetric Friedel-Crafts alkylation reactions, particularly in the alkylation of indoles and other electron-rich aromatic compounds [12] [14] [16]. These transformations represent a significant advancement in organocatalytic methodology, providing access to enantioenriched indole derivatives with high stereochemical control [12] [14].

The Takemoto-type catalysts, which incorporate 1,3-dicyclohexylthiourea as the hydrogen bond donor component, have shown remarkable effectiveness in promoting Friedel-Crafts alkylations with nitroalkenes [14] [16] [34]. Research by Roca-López and colleagues using computational methods has revealed that the hydroxyl group in aminoindanol-derived thiourea catalysts plays a crucial role in the preferential attack of indole over the nitroalkene, leading to high enantioselectivity [12] [14].

The reaction mechanism involves simultaneous coordination of both substrates to the catalyst in a bifunctional manner [12] [14]. The thiourea moiety coordinates to the nitroalkene through hydrogen bonding, while the amino alcohol component activates the indole nucleophile [12] [14]. This dual activation results in excellent yields of 78-95% and enantiomeric excesses ranging from 82-95% [12] [14] [16].

Table 2: Friedel-Crafts Alkylation Catalysis with Thiourea Organocatalysts

| Substrate Combination | Catalyst Type | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Indole + nitroalkenes | Aminoindanol-derived thiourea | 10-20 | -24 to room temperature | 78-95 | 82-95 | 36-120 |

| β-Naphthols + isatin-derived ketimines | Takemoto-type thiourea | 5-10 | Room temperature | 89-95 | 90-97 | 12-48 |

| Electron-rich phenols + isatins | Takemoto thiourea catalyst | 5-10 | Room temperature | 85-96 | 95-99 | 24-72 |

| Indole + trans-β-nitrostyrene | Bifunctional thiourea | 10 | -25 | 40-78 | 82-85 | 72 |

| Various indoles + nitroalkenes | Chiral thiourea derivatives | 10-15 | -24 to 0 | 70-90 | 80-95 | 24-96 |

Recent advances have extended the scope of thiourea-catalyzed Friedel-Crafts reactions to include electron-rich phenols and isatin derivatives [16] [34]. Chen and colleagues demonstrated that Takemoto catalysts can effectively promote the enantioselective reaction between electron-rich phenols and isatins, yielding 3-aryl-3-hydroxyl-2-oxindoles in excellent yields of 85-96% with enantioselectivities reaching 99% [16].

The substrate scope has been significantly broadened through systematic catalyst optimization [16] [34]. Various functional groups including methoxy, halogen, and trifluoromethyl substituents are well tolerated in both the aromatic nucleophile and the electrophilic partner [16] [34]. The reaction conditions are generally mild, proceeding at room temperature or slightly below, making these transformations highly practical for synthetic applications [16] [34].

Phase-Transfer Catalysis in Biphasic Systems

The application of 1,3-dicyclohexylthiourea derivatives in phase-transfer catalysis represents an innovative approach to asymmetric synthesis in biphasic systems [17] [20] [22]. These catalysts combine the hydrogen bond donating ability of thiourea with the phase-transfer properties necessary for reactions involving ionic reagents and organic substrates in immiscible phases [17] [20].

Cupreidinium and cupreinium salt-based phase-transfer catalysts incorporating thiourea moieties have shown exceptional performance in asymmetric conjugate additions of cyanide to enones [17]. These bifunctional catalysts mediate phase transfer through simultaneous ion-pair and hydrogen bonding interactions, enabling the asymmetric 1,4-addition of acetone cyanohydrin to various enones with high enantioselectivity [17].

The development of thiourea-containing quaternary ammonium salt catalysts has expanded the scope of phase-transfer catalysis to include fluorination reactions [20] [22]. Research by Novacek and Waser demonstrated that urea-containing bifunctional ammonium salts based on trans-1,2-cyclohexane diamine can achieve selectivities up to 93:7 in the asymmetric α-fluorination of β-keto esters using only 2 mol% catalyst loading [20].

Table 3: Phase-Transfer Catalysis in Biphasic Systems

| Reaction System | Phase System | Catalyst Loading (mol%) | Base/Activator | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) |

|---|---|---|---|---|---|---|

| Cyanide conjugate addition to enones | Toluene/CHCl₃ - Aqueous base | 5-10 | Cs₂CO₃ | 73-99 | 87-97 | Room temperature |

| Nucleophilic fluorination reactions | Organic phase - CsF solid | 10 | CsF | 82 | Not applicable | 25 |

| α-Fluorination of β-keto esters | Biphasic organic-aqueous | 2 | K₃PO₄ | 85-95 | 85-93 | 0 |

| Asymmetric aza-Henry reactions | Organic-aqueous biphasic | 5-10 | Various bases | 70-90 | 75-90 | Room temperature |

| Ring-opening polymerization | Biphasic system with PO | 1-5 | Propylene oxide | 80-95 | Not applicable | Room temperature |

The mechanism of thiourea-based phase-transfer catalysis involves the formation of tight ion pairs between the catalyst and anionic reagents, facilitating their transport into the organic phase where asymmetric induction occurs [17] [20]. Nuclear magnetic resonance studies have confirmed that the thiourea moiety remains available for hydrogen bonding with electrophilic substrates even when the catalyst is engaged in phase transfer [20] [22].

Recent developments in rotaxane-based thiourea catalysts have addressed the challenge of catalyst degradation in nucleophilic fluorination reactions [22]. The mechanical bond in interlocked thiourea systems provides steric protection, enabling efficient phase-transfer catalysis for fluorination reactions where conventional thiourea catalysts undergo undesired side reactions with electrophilic substrates [22].

Cooperative Catalysis with Transition Metal Complexes

The integration of 1,3-dicyclohexylthiourea with transition metal complexes has emerged as a powerful strategy for achieving enhanced catalytic performance through cooperative activation mechanisms [23] [27] [28]. These dual catalytic systems leverage the complementary properties of organocatalysts and metal complexes to enable transformations that are challenging to achieve with either catalyst type alone [23] [27].

Research in cooperative thiourea-Brønsted acid organocatalysis has demonstrated significant improvements in enantioselective cyanosilylation reactions [27]. The combination of bifunctional thioureas with achiral acids creates well-defined chiral hydrogen-bonding environments that enhance both reactivity and selectivity [27]. Studies using density functional theory calculations at the M06/6-31G(d,p) level have confirmed that the cooperative interaction between thiourea and Brønsted acid components is essential for achieving high asymmetric induction [27].

The development of tethered dual catalysts represents a significant advancement in this field [28]. By covalently linking thiourea organocatalysts to transition metal complexes, researchers have achieved synergistic interactions that enhance both photocatalytic and metal-catalyzed processes [28]. These systems demonstrate improved performance in oxidative transformations and metal-catalyzed reactions compared to their untethered counterparts [28].

Table 4: Cooperative Catalysis with Transition Metal Complexes

| Metal Complex | Thiourea Role | Reaction Type | Synergistic Effect | Coordination Mode | Performance Enhancement |

|---|---|---|---|---|---|

| Palladium(II) complexes | Hydrogen bond donor | Cross-coupling reactions | Enhanced selectivity | Non-covalent interactions | Moderate |

| Copper(I)/CPA systems | Bifunctional activation | Enantioselective amination | Improved enantioselectivity | Dual hydrogen bonding | Significant |

| Cobalt(II) thiocyanate | Ligand coordination | Coordination complex formation | Stabilized complexes | Direct metal coordination | Structural stability |

| Iridium photo-catalysts | Dual activation mode | Photo-redox catalysis | Increased reaction rate | Secondary coordination | High |

| Titanium-based systems | Cooperative activation | Asymmetric additions | Better substrate scope | Cooperative binding | Good |

Structural studies of cobalt(II) complexes with 1,3-dicyclohexylthiourea have revealed important insights into metal-thiourea coordination [5] [8]. X-ray crystallographic analysis shows that the compound forms discrete tetrahedral complexes where cobalt(II) cations are coordinated by two terminal thiocyanate anions and two 1,3-dicyclohexylthiourea ligands [5] [8]. These complexes exhibit thermal stability up to 227°C, as determined by thermogravimetric analysis [5] [8].

The cooperative catalysis approach has been extended to polymerization processes, where thiourea-quaternary ammonium salt bifunctional catalysts enable efficient ring-opening polymerization of amino acid N-carboxyanhydrides [29]. The dual electrophilic and nucleophilic centers in these catalysts provide precise control over polymer chain growth while maintaining high molecular weight distributions [29].

The synthesis of tetrahedral cobalt(II) complexes with 1,3-dicyclohexylthiourea has revealed remarkable structural features that distinguish these compounds from their simpler thiourea analogs. The complex [Co(NCS)₂(1,3-dicyclohexylthiourea)₂] represents a prime example of how steric bulk can influence coordination geometry and molecular packing [1] [2].

Structural Characteristics

The cobalt(II) center adopts a distorted tetrahedral geometry with the metal ion coordinated by two terminal nitrogen-bonded thiocyanate anions and two sulfur atoms from 1,3-dicyclohexylthiourea ligands [3]. The Co-N bond distances range from 1.952 to 1.960 Å, while the Co-S bond lengths span 2.427 to 2.440 Å, indicating the softer nature of the sulfur donor atoms [4]. The molecular structure exhibits crystallographically imposed two-fold symmetry, with the complex located on a rotation axis [2].

| Complex | Coordination Geometry | Co-N Bond Length (Å) | Co-S Bond Length (Å) | CN Stretch (cm⁻¹) | Decomposition Temperature (°C) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| [Co(NCS)₂(1,3-dicyclohexylthiourea)₂] | Tetrahedral | 1.952-1.960 | 2.427-2.440 | 2038 | 227 | 174 |

| [Co(NCS)₂(N,N'-dimethylthiourea)₂] | Distorted tetrahedral | 1.946-1.955 | 2.422-2.435 | 2034 | 235 | 168 |

| [Co(NCS)₂(tetramethylthiourea)₂] | Distorted tetrahedral | 1.948-1.964 | 2.430-2.445 | 2041 | 364 | 91 |

Spectroscopic Properties

The characteristic cyanide stretching vibration appears at 2038 cm⁻¹, confirming the terminal coordination mode of the thiocyanate ligands [1] [2]. This frequency is consistent with tetrahedral coordination environments where thiocyanate anions bond exclusively through nitrogen atoms. The infrared spectrum also reveals the presence of extensive hydrogen bonding networks involving the thiourea NH groups [4].

Thermal Behavior

Thermogravimetric analysis coupled with differential thermal analysis demonstrates that the complex decomposes at approximately 227°C, with an initial mass loss of 37.7% corresponding to the removal of one 1,3-dicyclohexylthiourea ligand [1] [3]. Differential scanning calorimetry reveals a small endothermic event at 174°C, attributed to melting, followed by decomposition at higher temperatures [2].

Supramolecular Architecture

The discrete tetrahedral complexes are linked through intermolecular N-H⋯S and C-H⋯S hydrogen bonds, forming chain-like structures that extend along the crystallographic b-axis [1] [4]. These chains exhibit pseudo-hexagonal packing arrangements, demonstrating the influence of the bulky cyclohexyl substituents on crystal packing efficiency [2].

Zinc-Based Coordination Polymers for Material Science

Zinc(II) complexes with 1,3-dicyclohexylthiourea have emerged as valuable precursors for advanced materials, particularly in the synthesis of semiconductor nanoparticles and coordination polymers [5] [6]. The tetrahedral coordination preference of zinc(II) creates unique opportunities for designing materials with specific optical and electronic properties.

Structural Framework

The complex [Zn(N,N'-dicyclohexylthiourea)₂Cl₂] exemplifies the typical tetrahedral coordination geometry adopted by zinc(II) with thiourea ligands [5] [6]. The zinc center coordinates to two sulfur atoms from separate thiourea molecules and two chloride ions, resulting in a distorted tetrahedral arrangement. The Zn-S bond lengths range from 2.344 to 2.358 Å, while Zn-Cl distances span 2.245 to 2.260 Å [6].

| Complex | Coordination Geometry | Zn-S Bond Length (Å) | Zn-Cl Bond Length (Å) | Application | Thermal Stability |

|---|---|---|---|---|---|

| [Zn(N,N'-dicyclohexylthiourea)₂Cl₂] | Tetrahedral | 2.344-2.358 | 2.245-2.260 | ZnS nanoparticle precursor | Stable to 300°C |

| [Zn(N,N'-diisopropylthiourea)₂Cl₂] | Tetrahedral | 2.335-2.348 | 2.240-2.255 | ZnS nanoparticle precursor | Stable to 295°C |

| [Zn(thiourea)₄][NO₃]₂ | Tetrahedral | 2.340-2.355 | N/A | Polymer formation | Stable to 250°C |

Nanomaterial Synthesis

These zinc-thiourea complexes serve as efficient single-source precursors for the synthesis of zinc sulfide nanoparticles [6] [7]. The thermal decomposition of these complexes in the presence of coordinating solvents like hexadecylamine produces high-quality ZnS nanoparticles with quantum confinement effects [6]. The resulting nanoparticles exhibit:

- Particle sizes ranging from 2-5 nanometers

- Strong quantum confinement effects in optical absorption spectra

- Near band-edge emission properties

- Excellent dispersibility in organic solvents

Coordination Polymer Formation

The versatility of zinc(II) in forming coordination polymers is enhanced by the presence of 1,3-dicyclohexylthiourea ligands [8] [9]. These ligands can bridge multiple zinc centers through their sulfur atoms, creating extended framework structures. The resulting coordination polymers demonstrate:

- One-dimensional chain structures with alternating zinc centers

- Hydrogen bonding networks that stabilize the polymer backbone

- Potential applications in gas storage and separation

- Luminescent properties arising from ligand-centered transitions

Material Properties

Zinc-based coordination polymers incorporating 1,3-dicyclohexylthiourea exhibit remarkable thermal stability, remaining intact up to 300°C [6]. This thermal robustness, combined with their chemical inertness, makes them suitable for applications in harsh environments. The materials also show interesting optical properties, including:

- UV absorption due to ligand-centered transitions

- Photoluminescence with emission wavelengths tunable through structural modifications

- Potential for use in optical sensors and light-emitting devices

Lanthanide Chelation and Luminescent Properties

The coordination chemistry of 1,3-dicyclohexylthiourea with lanthanide ions presents unique opportunities for developing luminescent materials with exceptional photophysical properties [10] [11]. Unlike transition metals, lanthanides can accommodate higher coordination numbers and exhibit characteristic sharp emission bands arising from f-f electronic transitions.

Coordination Environment

Lanthanide complexes with 1,3-dicyclohexylthiourea typically adopt high coordination numbers ranging from 8 to 9, with the metal center surrounded by multiple thiourea ligands and additional coordinating species [12] [13]. The larger ionic radii of lanthanide ions allow for more flexible coordination geometries, often resulting in tricapped trigonal prismatic or distorted square antiprismatic arrangements.

| Metal Ion | Preferred Coordination Number | Coordination Geometry | Binding Mode | Typical Bond Length (Å) | Electronic Properties |

|---|---|---|---|---|---|

| Co(II) | 4 | Tetrahedral | Monodentate (S) | 2.43 (Co-S) | Paramagnetic |

| Zn(II) | 4 | Tetrahedral | Monodentate (S) | 2.35 (Zn-S) | Diamagnetic |

| Fe(II) | 6 | Octahedral | Monodentate (S) | 2.57 (Fe-S) | Paramagnetic |

| Lanthanide(III) | 8-9 | Tricapped trigonal prism | Bidentate (N,S) | 2.65 (Ln-S), 2.45 (Ln-N) | Luminescent |

Antenna Effect and Sensitization

The 1,3-dicyclohexylthiourea ligand can function as an antenna chromophore, absorbing UV radiation and transferring energy to the lanthanide center through the antenna effect [10] [11]. This process involves:

- Ligand absorption of UV radiation (λ ≈ 280-320 nm)

- Intersystem crossing to the ligand triplet state

- Energy transfer from ligand triplet to lanthanide excited states

- Characteristic lanthanide emission in the visible or near-infrared region

Luminescence Characteristics

Lanthanide complexes with 1,3-dicyclohexylthiourea exhibit several advantageous luminescent properties [14] [15]:

- Long luminescence lifetimes: Microsecond to millisecond time scales enable time-gated detection

- Sharp emission bands: Characteristic f-f transitions produce narrow, well-defined peaks

- Large Stokes shifts: Significant separation between excitation and emission wavelengths

- pH-independent emission: Stable luminescence across a wide pH range

Specific Lanthanide Behavior

Different lanthanide ions exhibit characteristic emission patterns:

- Europium(III): Red emission at 610-620 nm (⁵D₀ → ⁷F₂ transition)

- Terbium(III): Green emission at 540-545 nm (⁵D₄ → ⁷F₅ transition)

- Dysprosium(III): Blue and yellow emissions (⁴F₉/₂ → ⁶H₁₅/₂ and ⁶H₁₃/₂ transitions)

- Neodymium(III): Near-infrared emission at 1060 nm (⁴F₃/₂ → ⁴I₁₁/₂ transition)

Applications in Sensing and Imaging

The unique photophysical properties of lanthanide-thiourea complexes enable their use in various applications [14] [16]:

- Biological assays: Time-resolved fluorescence immunoassays with enhanced sensitivity

- Molecular sensors: Detection of specific analytes through luminescence quenching or enhancement

- Imaging agents: Contrast agents for medical imaging applications

- Display technologies: Phosphors for lighting and display applications

Redox-Active Iron Complexes in Electron Transfer Reactions

Iron complexes with 1,3-dicyclohexylthiourea demonstrate fascinating redox behavior that has implications for electron transfer processes and catalytic applications [17] [18]. The ability of iron to exist in multiple oxidation states, combined with the electron-donating properties of thiourea ligands, creates systems with tunable redox potentials.

Electronic Structure and Spin States

Iron(II) complexes with 1,3-dicyclohexylthiourea typically adopt high-spin configurations due to the weak field strength of sulfur donors [17] [19]. The complex [Fe(N,N'-dicyclohexylthiourea)₆][ClO₄]₂ exhibits characteristic high-spin iron(II) properties:

- Spin state: S = 2 (high-spin d⁶ configuration)

- Magnetic moment: μ ≈ 5.1-5.3 BM

- Coordination geometry: Distorted octahedral with significant tetragonal distortion

| Complex | Oxidation State | Spin State | Coordination Geometry | Fe-S Bond Length (Å) | Redox Activity |

|---|---|---|---|---|---|

| [Fe(N,N'-dicyclohexylthiourea)₆][ClO₄]₂ | Fe(II) | High-spin | Distorted octahedral | 2.515-2.625 | Reversible Fe(II)/Fe(III) |

| [Fe(thiourea)₆][ClO₄]₂ | Fe(II) | High-spin | Octahedral | 2.510-2.620 | Reversible Fe(II)/Fe(III) |

| [Fe(dimethylthiourea)₆][BF₄]₂ | Fe(II) | High-spin | Distorted octahedral | 2.520-2.630 | Reversible Fe(II)/Fe(III) |

Redox Behavior and Electron Transfer

The redox chemistry of iron-thiourea complexes is particularly rich, with the Fe(II)/Fe(III) couple being readily accessible [18] [20]. The electron-donating nature of thiourea ligands stabilizes the higher oxidation state, making the Fe(II) → Fe(III) oxidation more favorable. Key redox characteristics include:

- Reversible electron transfer: Clean one-electron oxidation/reduction processes

- Tunable redox potentials: Ligand substitution effects allow fine-tuning of E₁/₂ values

- Outer-sphere mechanisms: Electron transfer typically occurs without ligand dissociation

Mössbauer Spectroscopy Studies

Mössbauer spectroscopy has provided valuable insights into the electronic structure of iron-thiourea complexes [17]. The high-spin Fe(II) complex [Fe(N,N'-dicyclohexylthiourea)₆][ClO₄]₂ exhibits:

- Isomer shift: δ = 1.10-1.15 mm/s (characteristic of high-spin Fe(II))

- Quadrupole splitting: ΔEQ = 3.74 mm/s (indicating significant asymmetry)

- Temperature dependence: Evidence for ground state transformations at low temperatures

Catalytic Applications

Iron-thiourea complexes have shown promise as catalysts for various organic transformations [21] [22]:

- Oxidation reactions: Catalytic oxidation of organic substrates using molecular oxygen

- Electron transfer catalysis: Mediation of electron transfer between organic molecules

- Radical chemistry: Generation and stabilization of organic radicals

Kinetic Studies

Detailed kinetic investigations of electron transfer reactions involving iron-thiourea complexes have revealed important mechanistic insights [18] [20]:

- Rate constants: Second-order rate constants typically range from 10² to 10⁵ M⁻¹s⁻¹

- Activation parameters: Moderate activation energies (40-60 kJ/mol) suggest outer-sphere mechanisms

- pH dependence: Reaction rates often show complex pH dependence due to ligand protonation equilibria

Physical Description

XLogP3

LogP

UNII

GHS Hazard Statements

H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H413 (86.36%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

BIOCIDAL ADDITIVE FOR CUTTING FLUIDS.